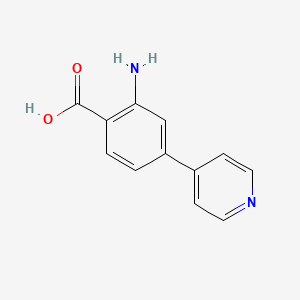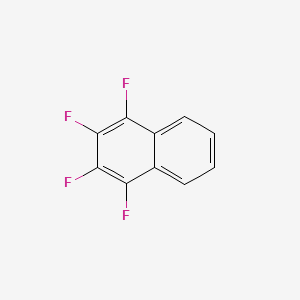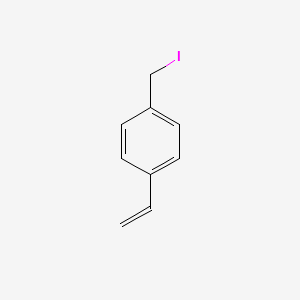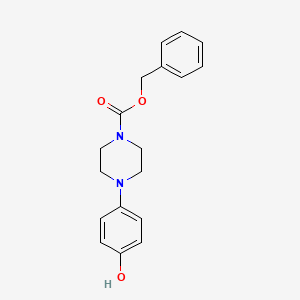
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C₁₂H₈ClN₃S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-phenyl-2-pyrimidinethiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and minimize impurities .
化学反応の分析
Types of Reactions
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
科学的研究の応用
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
類似化合物との比較
Similar Compounds
2-Thio-containing Pyrimidines: These compounds share a similar pyrimidine core with a sulfur atom at position 2.
Uniqueness
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro and phenyl group, along with the thio linkage, makes it a valuable compound for various research applications .
特性
CAS番号 |
56605-41-5 |
|---|---|
分子式 |
C12H8ClN3S |
分子量 |
261.73 g/mol |
IUPAC名 |
2-(4-chloro-6-phenylpyrimidin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C12H8ClN3S/c13-11-8-10(9-4-2-1-3-5-9)15-12(16-11)17-7-6-14/h1-5,8H,7H2 |
InChIキー |
JYJSGRWKHKOWMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC#N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine](/img/structure/B8722788.png)








![10-Bromo-9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8722841.png)


methanone](/img/structure/B8722884.png)

